([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide
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Overview
Description
([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide: is an organic compound that features a biphenyl structure with a methanimine N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide typically involves the reaction of 4-biphenylamine with 3-chlorobenzaldehyde under specific conditions to form the corresponding Schiff base. This Schiff base is then oxidized using an appropriate oxidizing agent to yield the N-oxide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to the corresponding Schiff base or further to the amine.
Substitution: The biphenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine: In medicine, ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide could be explored for its therapeutic potential. Research may focus on its efficacy and safety as a drug candidate.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine: This compound lacks the N-oxide functional group and may have different chemical and biological properties.
([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)methanimine N-oxide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide is unique due to the presence of both the biphenyl structure and the N-oxide functional group. This combination imparts specific chemical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
CAS No. |
629643-29-4 |
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Molecular Formula |
C19H14ClNO |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(4-phenylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14ClNO/c20-18-7-4-8-19(13-18)21(22)14-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H |
InChI Key |
YNXMBGVWRZGQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=[N+](C3=CC(=CC=C3)Cl)[O-] |
Origin of Product |
United States |
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